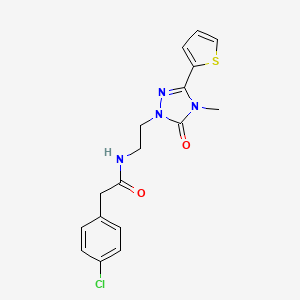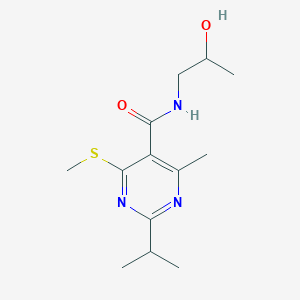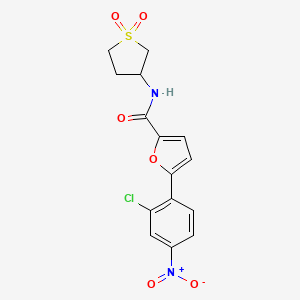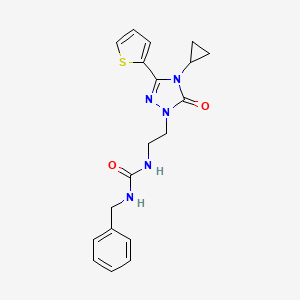
3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine: is a heterocyclic compound that features a triazole ring substituted with two pyrazinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine typically involves the reaction of 2-pyrazinecarboxylic acid hydrazide with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the triazole ring or the pyrazinyl groups, resulting in partially or fully reduced products.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted triazoles and pyrazines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique electronic and photophysical properties .
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. They are being studied for their ability to interact with specific biological targets, such as enzymes and receptors, to modulate disease pathways .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies .
Wirkmechanismus
The mechanism of action of 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Vergleich Mit ähnlichen Verbindungen
- 3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine
- 3,5-di(2-pyrazinyl)-1,2,4-triazole
- 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylcarboxamide
Uniqueness: 3,5-di(2-pyrazinyl)-4H-1,2,4-triazol-4-ylamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of new materials and bioactive molecules. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3,5-di(pyrazin-2-yl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8/c11-18-9(7-5-12-1-3-14-7)16-17-10(18)8-6-13-2-4-15-8/h1-6H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLYZUZCKLCCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(N2N)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B3014363.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)
![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)
![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)


![N-(2-ethylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014372.png)



![1-[(5-chloropyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol](/img/structure/B3014382.png)
![3-{4-[(5E)-4-oxo-5-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B3014384.png)
